3-benzamido-N-(2,4-difluorophenyl)benzamide
Overview
Description
3-benzamido-N-(2,4-difluorophenyl)benzamide is a fluorinated benzamide compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline. This reaction is carried out under standard synthetic procedures, yielding the desired compound in high yield. The reaction conditions often include the use of solvents such as dichloromethane (CH₂Cl₂) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(2,4-difluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while reduction can produce reduced amide compounds.
Scientific Research Applications
3-benzamido-N-(2,4-difluorophenyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-Difluorophenyl)-2-fluorobenzamide: Another fluorinated benzamide with similar structural features.
N-(2,4-Difluorophenyl)-2-fluorobenzamide: A closely related compound with slight variations in the fluorine substitution pattern.
Uniqueness
3-benzamido-N-(2,4-difluorophenyl)benzamide is unique due to its specific fluorine substitution pattern, which can influence its chemical and biological properties
Properties
IUPAC Name |
3-benzamido-N-(2,4-difluorophenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F2N2O2/c21-15-9-10-18(17(22)12-15)24-20(26)14-7-4-8-16(11-14)23-19(25)13-5-2-1-3-6-13/h1-12H,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSMCDWUXGVOAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200999 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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